1,3-Diaminopropane-N,N'-diacetic Acid
CAS No.: 112041-05-1
Cat. No.: VC20882056
Molecular Formula: C7H14N2O4
Molecular Weight: 190.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112041-05-1 |
|---|---|
| Molecular Formula | C7H14N2O4 |
| Molecular Weight | 190.2 g/mol |
| IUPAC Name | 2-[3-(carboxymethylamino)propylamino]acetic acid |
| Standard InChI | InChI=1S/C7H14N2O4/c10-6(11)4-8-2-1-3-9-5-7(12)13/h8-9H,1-5H2,(H,10,11)(H,12,13) |
| Standard InChI Key | RKPHYUBLENEQNT-UHFFFAOYSA-N |
| SMILES | C(CNCC(=O)O)CNCC(=O)O |
| Canonical SMILES | C(CNCC(=O)O)CNCC(=O)O |
Introduction
Chemical Structure and Properties
1,3-Diaminopropane-N,N'-diacetic Acid is a derivative of 1,3-diaminopropane where two acetic acid groups are attached to the nitrogen atoms. This structural arrangement creates a versatile molecule with significant metal-binding capabilities. The compound features a three-carbon chain connecting two nitrogen atoms, with each nitrogen bearing an acetic acid group.
Basic Properties
The fundamental properties of 1,3-Diaminopropane-N,N'-diacetic Acid are summarized in the following table:
| Property | Value |
|---|---|
| IUPAC Name | 2-[3-(carboxymethylamino)propylamino]acetic acid |
| Molecular Formula | C7H14N2O4 |
| Molecular Weight | 190.20 g/mol |
| CAS Number | 112041-05-1 |
| InChI | InChI=1S/C7H14N2O4/c10-6(11)4-8-2-1-3-9-5-7(12)13/h8-9H,1-5H2,(H,10,11)(H,12,13) |
| InChI Key | RKPHYUBLENEQNT-UHFFFAOYSA-N |
| Canonical SMILES | C(CNCC(=O)O)CNCC(=O)O |
The compound is also known by several synonyms, including 1,3-propylenediamine-N,N'-diacetic acid and 2,2'-(propane-1,3-diylbis(azanediyl))diacetic acid . These alternative names reflect the structural components and chemical relationships of the compound.
Structural Features
The structure of 1,3-Diaminopropane-N,N'-diacetic Acid provides unique spatial arrangements that contribute to its chelating properties. The presence of two nitrogen atoms with lone electron pairs and two carboxylic acid groups creates multiple coordination sites that can interact with metal ions. This arrangement enables the formation of stable metal complexes through multidentate binding.
The three-carbon propylene chain between the two nitrogen atoms provides sufficient flexibility to accommodate various coordination geometries, making the compound adaptable to different metal ions and binding configurations. This structural flexibility distinguishes it from similar compounds with different carbon chain lengths or substitution patterns.
Synthesis Methods
Laboratory Synthesis
The synthesis of 1,3-Diaminopropane-N,N'-diacetic Acid typically involves the alkylation of 1,3-diaminopropane with chloroacetic acid under controlled conditions. The general procedure includes:
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Dissolution of 1,3-diaminopropane in water
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Addition of chloroacetic acid to the solution
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Adjustment of pH to basic conditions using sodium hydroxide
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Heating of the mixture to facilitate the reaction
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Purification of the product through crystallization or other suitable methods
This synthetic route allows for selective N-alkylation of the diamine, resulting in the attachment of acetic acid groups to the nitrogen atoms. The basic conditions are essential to ensure that the amine groups act as nucleophiles in the substitution reaction with chloroacetic acid.
Industrial Production
Industrial production of 1,3-Diaminopropane-N,N'-diacetic Acid follows similar synthetic principles but is optimized for large-scale manufacturing. Key considerations in industrial synthesis include:
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Precise control of reaction conditions to maximize yield and minimize side products
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Continuous or batch processing systems with efficient heat and mass transfer
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Advanced purification techniques to ensure high product purity
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Quality control measures to maintain consistent specifications
The industrial production process often incorporates recycling of unreacted starting materials and solvents to improve efficiency and reduce waste, aligning with sustainable manufacturing practices.
Chemical Reactions
Types of Reactions
1,3-Diaminopropane-N,N'-diacetic Acid participates in various chemical reactions that demonstrate its versatility as a reactive compound.
Oxidation Reactions
The compound can undergo oxidation to form corresponding amides or nitriles. This transformation typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation primarily affects the amine functional groups or adjacent methylene units.
Reduction Reactions
Reduction reactions of 1,3-Diaminopropane-N,N'-diacetic Acid can lead to the formation of corresponding amines. Common reducing agents for these transformations include lithium aluminum hydride and sodium borohydride. The reduction targets the carboxylic acid groups, converting them to hydroxymethyl or methyl groups depending on reaction conditions.
Substitution Reactions
The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid groups. Nucleophiles such as amines or alcohols can replace the carboxylic acid functions under appropriate conditions, leading to derivatives with modified properties and applications.
Reaction Products
The products obtained from reactions of 1,3-Diaminopropane-N,N'-diacetic Acid vary based on reaction conditions and reagents:
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Oxidation reactions yield amides or nitriles depending on the oxidizing agent and reaction conditions
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Reduction reactions produce various amine derivatives with altered functional groups
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Substitution reactions generate a diverse array of derivatives with different substituents in place of the acetic acid groups
These reactions provide pathways for the synthesis of related compounds with customized properties for specific applications.
Chelation Mechanism
Metal Coordination
The primary mechanism of action of 1,3-Diaminopropane-N,N'-diacetic Acid involves its ability to form stable complexes with metal ions. The chelation process occurs through coordination bonds between:
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The nitrogen atoms with their lone electron pairs
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The oxygen atoms of the carboxylate groups
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The target metal ions
This multidentate binding creates stable ring structures with the metal at the center, resulting in complexes with enhanced stability compared to monodentate ligands. The chelation process can significantly alter the properties of the metal ions, including their solubility, reactivity, and bioavailability.
Factors Affecting Chelation
Several factors influence the chelation efficiency and stability of metal complexes formed by 1,3-Diaminopropane-N,N'-diacetic Acid:
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pH of the solution, which affects the protonation state of the amine and carboxyl groups
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Ionic radius and charge of the metal ion
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Electronic configuration of the metal, particularly d-orbital occupancy
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Steric factors related to the conformation of the ligand
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Presence of competing ligands or chelating agents
These factors determine the selectivity of the compound for different metal ions and the stability constants of the resulting complexes, which are critical parameters for applications requiring metal ion control.
Biological Activity
Antimicrobial Properties
1,3-Diaminopropane-N,N'-diacetic Acid has demonstrated significant antimicrobial activity against various bacterial and fungal strains. Studies have reported effective inhibition of microbial growth at relatively low concentrations, as shown in the following table:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 μg/mL |
| Escherichia coli | 50 μg/mL |
| Candida albicans | 100 μg/mL |
The antimicrobial mechanism likely involves the chelation of essential metal ions required for microbial metabolism and growth. By sequestering these metals, the compound disrupts critical enzymatic processes and cellular functions, leading to growth inhibition or cell death.
Induction of Secondary Metabolites
Research has indicated that 1,3-Diaminopropane-N,N'-diacetic Acid can induce the biosynthesis of secondary metabolites in certain fungi. Notable examples include enhanced production of penicillin in Penicillium chrysogenum and increased lovastatin synthesis in Acremonium chrysogenum.
This induction effect is thought to be mediated by the compound's interaction with transcription factors that regulate the expression of genes involved in secondary metabolite biosynthesis. The metal chelation properties may also create specific stress conditions that trigger defensive secondary metabolite production in microorganisms.
Antibiotic Production Enhancement
A significant research finding indicates that the addition of 1,3-Diaminopropane-N,N'-diacetic Acid to cultures of Acremonium chrysogenum resulted in a marked increase in cephalosporin production. This effect has been attributed to the upregulation of biosynthetic genes involved in antibiotic synthesis.
This observation has potential applications in industrial fermentation processes for antibiotic production, where the compound could serve as a yield-enhancing additive.
Metal Ion Interactions in Cellular Systems
Studies on the interaction between 1,3-Diaminopropane-N,N'-diacetic Acid and essential metal ions have revealed that the compound effectively chelates calcium ions, which play crucial roles in cellular signaling pathways. This interaction has been shown to affect cell viability and growth rates in various microbial species.
The selective chelation of specific metal ions provides a tool for investigating metal-dependent biological processes and potentially modulating these processes for research or therapeutic purposes.
Applications
Scientific Research Applications
1,3-Diaminopropane-N,N'-diacetic Acid has found numerous applications in scientific research across multiple disciplines:
Chemistry Applications
In chemistry, the compound serves as an effective chelating agent for metal ions in coordination chemistry and catalysis. It can control metal ion concentrations in solutions, modify the reactivity of metal catalysts, and assist in metal ion separation processes.
Biological Research
In biological research, the compound is employed in biochemical assays and as a stabilizing agent for enzymes and proteins. Its ability to chelate metal ions makes it valuable for studying metal-dependent biological processes and for controlling metal ion concentrations in experimental systems.
Medical Research
The medical research community has investigated 1,3-Diaminopropane-N,N'-diacetic Acid for potential applications in drug delivery systems and as a component in pharmaceutical formulations. Its chelating properties can be exploited to enhance drug stability, modify release profiles, or target specific tissues.
Industrial Applications
The compound finds diverse applications in industrial settings:
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Water treatment: Used to sequester metal ions in water purification processes
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Detergent formulations: Incorporated as a chelating agent to enhance cleaning efficiency
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Industrial processes: Utilized as a complexing agent in various manufacturing operations
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Environmental remediation: Applied in the removal of heavy metals from contaminated sites
These applications leverage the compound's ability to form stable complexes with metal ions under various conditions, providing control over metal ion behavior in complex systems.
Comparative Analysis
Comparison with Similar Compounds
1,3-Diaminopropane-N,N'-diacetic Acid can be compared with several related chelating agents to understand its unique properties and advantages:
| Compound | Structural Difference | Chelating Properties | Application Distinctions |
|---|---|---|---|
| 1,2-Diaminopropane-N,N,N',N'-tetraacetic Acid | Additional acetic acid groups | Higher chelating capacity | Used for more demanding metal sequestration applications |
| Ethylenediamine-N,N'-diacetic Acid | Shorter carbon chain between nitrogens | Different binding geometry and stability | Applied where smaller chelating agents are required |
| Diethylenetriaminepentaacetic Acid | More complex with additional nitrogen atoms | Higher binding capacity for metal ions | Used for specialized chelation applications requiring stronger binding |
Unique Characteristics
The unique characteristics of 1,3-Diaminopropane-N,N'-diacetic Acid include:
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Optimal balance between binding strength and flexibility due to the three-carbon chain
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Selective chelation of specific metal ions based on coordination geometry preferences
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Moderate water solubility combined with metal-binding capability
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Stability under various pH conditions
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Biodegradability compared to some other chelating agents
These characteristics make the compound particularly valuable in applications requiring controlled metal ion sequestration without excessive binding strength or complex synthesis requirements.
Future Research Directions
Therapeutic Applications
The antimicrobial properties of 1,3-Diaminopropane-N,N'-diacetic Acid suggest potential therapeutic applications that warrant further investigation:
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Development of novel antimicrobial agents for resistant bacterial strains
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Exploration of combination therapies with existing antibiotics
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Investigation of potential applications in biofilm prevention or disruption
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Research into selective targeting of pathogenic microorganisms
Agricultural Applications
The ability of the compound to induce secondary metabolite production in fungi suggests potential agricultural applications:
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Enhancement of beneficial secondary metabolite production in soil microorganisms
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Development of plant growth promoters based on metal chelation properties
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Creation of specialized fertilizer formulations incorporating the compound
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Investigation of potential roles in pest management through indirect effects
Environmental Remediation
The chelating properties of 1,3-Diaminopropane-N,N'-diacetic Acid make it a candidate for environmental cleanup applications:
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Development of improved methods for heavy metal removal from contaminated soils and water
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Creation of specialized materials incorporating the compound for selective metal capture
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Integration into remediation systems for industrial waste treatment
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Investigation of biodegradation pathways to ensure environmental safety of applications
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